molecular formula C20H13ClO2S B6123882 (2E)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

(2E)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

Cat. No.: B6123882
M. Wt: 352.8 g/mol
InChI Key: BITKNJPPXJZMFJ-YBFXNURJSA-N
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Description

(2E)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one is a complex organic compound that features a benzothiophene core with a furan ring and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one typically involves a multi-step process. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the furan ring and the chloromethylphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2E)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure.

    Cetylpyridinium chloride: An antimicrobial agent with a similar chlorinated aromatic ring.

    Domiphen bromide: Another antimicrobial agent with structural similarities.

Uniqueness

What sets (2E)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one apart from these similar compounds is its unique combination of a benzothiophene core with a furan ring and a chloromethylphenyl group. This unique structure may confer specific properties and activities that are not observed in other compounds.

Properties

IUPAC Name

(2E)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO2S/c1-12-6-7-13(10-16(12)21)17-9-8-14(23-17)11-19-20(22)15-4-2-3-5-18(15)24-19/h2-11H,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITKNJPPXJZMFJ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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